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molecular formula C12H13NO3 B8747541 Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No. B8747541
M. Wt: 219.24 g/mol
InChI Key: BLLUCFAGTNECDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585878B2

Procedure details

Methyl 4-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-3-nitrobenzoate and palladium/carbon were added to ethanol and the whole was stirred under a hydrogen atmosphere to obtain methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)/[C:5](/[CH3:20])=[CH:6]/[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][C:8]=1[N+:17]([O-])=O)C>[Pd].C(O)C>[CH3:20][CH:5]1[CH2:6][C:7]2[C:8](=[CH:9][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:15][CH:16]=2)[NH:17][C:4]1=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(/C(=C/C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-])/C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the whole was stirred under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(NC2=CC(=CC=C2C1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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